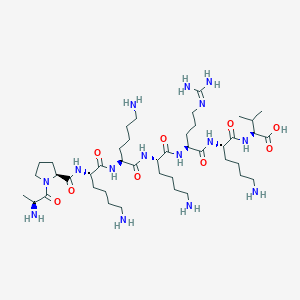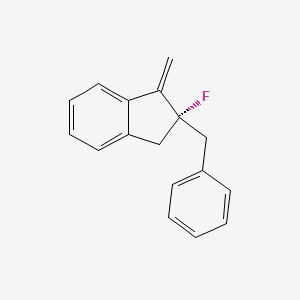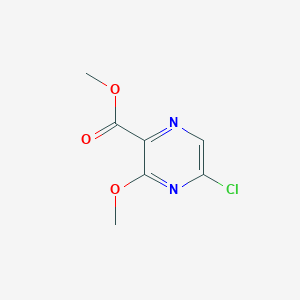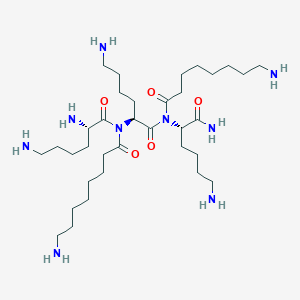![molecular formula C12H17NO2 B12596107 1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- CAS No. 612071-89-3](/img/structure/B12596107.png)
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- is a chiral compound with the molecular formula C12H17NO2 It is a derivative of cyclopentanediol, where the hydroxyl groups are positioned at the 1 and 3 positions of the cyclopentane ring, and a phenylmethylamino group is attached to the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which is subjected to a series of reactions to introduce the hydroxyl groups at the 1 and 3 positions.
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Amination: The phenylmethylamino group is introduced via a nucleophilic substitution reaction, where a suitable amine (e.g., benzylamine) reacts with an intermediate compound.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,3R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production.
化学反応の分析
Types of Reactions
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylmethylamino group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives or amines.
Substitution: Formation of various substituted cyclopentanediol derivatives.
科学的研究の応用
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its use as a building block for drug development.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.
Industrial Applications: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The phenylmethylamino group can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s chiral nature also plays a role in its biological activity, as different enantiomers can have distinct effects.
類似化合物との比較
Similar Compounds
1,3-Cyclopentanediol: A simpler analog without the phenylmethylamino group.
1,2-Cyclopentanediol: A structural isomer with hydroxyl groups at the 1 and 2 positions.
1,4-Cyclohexanediol: A related compound with a six-membered ring and hydroxyl groups at the 1 and 4 positions.
Uniqueness
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- is unique due to the presence of the phenylmethylamino group, which imparts distinct chemical and biological properties. The chiral nature of the compound also contributes to its uniqueness, as the (1R,3R)-enantiomer can exhibit different activities compared to other stereoisomers.
特性
CAS番号 |
612071-89-3 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
(1R,3R)-2-(benzylamino)cyclopentane-1,3-diol |
InChI |
InChI=1S/C12H17NO2/c14-10-6-7-11(15)12(10)13-8-9-4-2-1-3-5-9/h1-5,10-15H,6-8H2/t10-,11-/m1/s1 |
InChIキー |
VPZSNTHXHSTSDV-GHMZBOCLSA-N |
異性体SMILES |
C1C[C@H](C([C@@H]1O)NCC2=CC=CC=C2)O |
正規SMILES |
C1CC(C(C1O)NCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12596025.png)
![3-[2-(4-Hydroxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596033.png)


![5-[(Dimethylamino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12596042.png)
![2-Pyridineacetamide, 5-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12596046.png)
![[(S)-Ethenesulfinyl]cyclohexane](/img/structure/B12596048.png)


![(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid](/img/structure/B12596066.png)
![N~1~-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N~2~-phenylethanediamide](/img/structure/B12596069.png)
![5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12596086.png)
![1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12596087.png)

